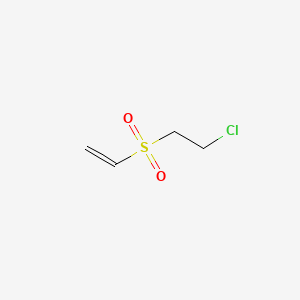

(2-Chloroethanesulfonyl)ethene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-ethenylsulfonylethane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO2S/c1-2-8(6,7)4-3-5/h2H,1,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSFWXFNRRQJFKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CS(=O)(=O)CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90994000 | |

| Record name | (2-Chloroethanesulfonyl)ethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90994000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7327-58-4 | |

| Record name | 2-Chloroethyl vinyl sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007327584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Chloroethanesulfonyl)ethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90994000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis of 2 Chloroethyl Vinyl Sulfone and Analogous Vinyl Sulfones

Synthetic Pathways to 2-Chloroethyl Vinyl Sulfone (ClCH₂CH₂SO₂CH=CH₂)

The principal methods for synthesizing 2-chloroethyl vinyl sulfone focus on creating the carbon-carbon double bond of the vinyl group through elimination reactions of saturated precursors.

A fundamental and widely employed strategy for the synthesis of vinyl sulfones is the dehydrochlorination of a corresponding β-chloroethyl sulfone. This reaction involves the removal of a hydrogen atom from the α-carbon and a chlorine atom from the β-carbon, relative to the sulfonyl group, to form a vinyl group.

The elimination of hydrogen chloride from a β-chloroethyl sulfone is most commonly accomplished through the use of a base. The sulfonyl group activates the α-protons, facilitating their abstraction by a base and initiating an E2 (elimination, bimolecular) mechanism to yield the vinyl sulfone. A variety of inorganic and organic bases have been proven effective for this transformation.

Studies on analogous compounds, such as the sulfones of sulfur mustard, show that they react with hydroxide (B78521) ions through base-catalyzed elimination of HCl to produce the corresponding vinyl derivatives. lookchem.com The choice of base and reaction conditions can be tailored to the specific substrate. For example, the dehydrochlorination of 2-chloroethanesulfonyl fluoride (B91410), a closely related compound, proceeds efficiently using magnesium oxide in an aqueous suspension to yield ethenesulfonyl fluoride. nih.govresearchgate.net Other effective bases for dehydrochlorination include alkali metal hydroxides and carbonates. crdeepjournal.org

Table 1: Examples of Base-Mediated Dehydrochlorination Conditions for Sulfone Analogs

| Precursor | Base | Solvent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Chloroethanesulfonyl fluoride | Magnesium Oxide (MgO) | Aqueous suspension | Ethenesulfonyl fluoride | 98% | nih.govresearchgate.net |

| 2-Chloroethylamine derivatives | Sodium Hydroxide (NaOH) | Two-phase system | Alkylated products (dehydrochlorination is a side reaction) | N/A | crdeepjournal.org |

While stoichiometric base-mediated elimination is common, catalytic approaches can enhance reaction efficiency, particularly in multiphase systems. Phase-Transfer Catalysis (PTC) is a powerful technique used to facilitate the reaction between a substrate dissolved in an organic solvent and a base dissolved in an aqueous phase. ptfarm.pl A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, transports the hydroxide or other basic anion from the aqueous phase into the organic phase to effect the dehydrohalogenation. acs.org

This methodology has been successfully applied to a wide range of base-induced reactions, including dehydrohalogenations and the reactions of carbanions derived from sulfones. crdeepjournal.orgptfarm.pl By using PTC, reactions can often be performed under milder conditions with improved yields by overcoming the insolubility of the reacting species. For instance, PTC has been shown to be effective for C-alkylations of sulfones using bases like sodium hydroxide or potassium carbonate in two-phase systems, where dehydrohalogenation can be a competing reaction. phasetransfercatalysis.com

An alternative pathway to vinyl sulfones begins with the corresponding sulfide (B99878), in this case, 2-chloroethyl vinyl sulfide. This method is a two-step process involving the oxidation of the sulfide to the sulfone, followed by the elimination of HCl. The oxidation state of sulfur is crucial, as the sulfone group is a much stronger electron-withdrawing group than the sulfide or sulfoxide (B87167), which facilitates the subsequent elimination step. lookchem.com

The oxidation of sulfur mustard simulants like 2-chloroethyl ethyl sulfide (CEES) has been extensively studied. d-nb.info A significant challenge in this process is controlling the oxidation to achieve the desired product. Oxidation of the sulfide first yields the sulfoxide, which can be further oxidized to the sulfone. scite.airesearchgate.net Selective oxidation to the sulfoxide is often desired for detoxification purposes, as the resulting sulfone can also be toxic. d-nb.infonorthwestern.edu However, for the synthesis of vinyl sulfones, complete oxidation to the sulfone is the goal. Various oxidizing agents and catalytic systems have been developed for this purpose. organic-chemistry.org Photocatalytic methods using metal-organic frameworks (MOFs) have shown high efficiency in oxidizing CEES, often selectively to the less toxic sulfoxide. northwestern.edubeilstein-journals.org

Table 2: Selected Systems for the Oxidation of 2-Chloroethyl Sulfide Analogs

| Substrate | Oxidant/Catalyst | Product(s) | Reference |

|---|---|---|---|

| 2-Chloroethyl ethyl sulfide (CEES) | Singlet Oxygen / Porphyrinic MOF | 2-Chloroethyl ethyl sulfoxide (selective) | northwestern.edu |

| 2-Chloroethyl ethyl sulfide (CEES) | Air / Pyrene-based MOF | 2-Chloroethyl ethyl sulfoxide (selective) | beilstein-journals.org |

| 2-Chloroethanethiol | Potassium Permanganate (KMnO₄) | 2-Chloroethyl sulfone |

Once the 2-chloroethyl sulfone is formed via oxidation, it can undergo base-catalyzed elimination as described previously to yield the target vinyl sulfone. lookchem.com

Beyond the direct modification of chloroethyl precursors, the vinyl sulfone functional group can be constructed through various other reactions. These methods build the C=C-SO₂ core from different starting materials and represent versatile approaches to analogous vinyl sulfones.

One notable method involves the reaction of sulfinic acids or their salts with compounds that can generate a double bond. For example, vinyl sulfones can be synthesized from the reaction of benzenesulfinic acids with various benzylic alcohols under acidic conditions with sodium iodide. nih.gov Another approach is the silver-catalyzed sulfonylation of styrenes with sodium benzenesulfinate, which directly installs the sulfonyl group onto a pre-existing vinyl structure. rsc.org These methods provide access to a wide array of structurally diverse vinyl sulfones.

Base-Mediated Eliminations

Synthesis via Oxidation of 2-Chloroethyl Vinyl Sulfides

Synthesis of Ethenesulfonyl Chloride (Vinyl Sulfonyl Chloride) from 2-Chloroethanesulfonyl Chloride

Ethenesulfonyl chloride, a highly reactive and valuable chemical intermediate, is synthesized by the dehydrochlorination of 2-chloroethanesulfonyl chloride. This reaction is analogous to the formation of vinyl sulfones from β-chloroethyl sulfones. The process involves the elimination of a molecule of hydrogen chloride using a base.

A robust, large-scale synthesis of the related compound ethenesulfonyl fluoride (ESF) starts with 2-chloroethanesulfonyl chloride. nih.gov The first step is a fluoride exchange to produce 2-chloroethanesulfonyl fluoride, which is then dehydrochlorinated using magnesium oxide. nih.govresearchgate.netccspublishing.org.cn This indicates that 2-chloroethanesulfonyl chloride is a viable precursor for elimination reactions to form the corresponding vinyl sulfonyl halide. The direct dehydrochlorination of 2-chloroethanesulfonyl chloride with a suitable base would yield ethenesulfonyl chloride.

Chloride-Fluoride Exchange and Dehydrochlorination Protocols

A prominent and efficient route to ethenesulfonyl fluoride (ESF), a close analog of (2-Chloroethanesulfonyl)ethene, involves a two-step sequence starting from 2-chloroethanesulfonyl chloride. ccspublishing.org.cnresearchgate.net This process first entails a halide exchange followed by a dehydrochlorination reaction.

The initial step is a chloride-fluoride exchange, where 2-chloroethanesulfonyl chloride is converted to 2-chloroethanesulfonyl fluoride (2-CESF). acs.orgsmolecule.com This transformation is typically achieved by reacting the starting sulfonyl chloride with a fluoride salt, such as potassium fluoride (KF) or potassium bifluoride (KHF₂). ccspublishing.org.cnacs.org Subsequently, the 2-chloroethanesulfonyl fluoride undergoes dehydrochlorination, which is the elimination of a hydrogen and a chlorine atom to introduce the vinyl group, yielding the final ethenesulfonyl fluoride product. ccspublishing.org.cnsmolecule.com This method has been shown to be highly effective, enabling large-scale production. smolecule.comresearchgate.net

The key steps are performed in aqueous media, minimizing the need for volatile and often toxic organic solvents. The first step involves a neat reaction between 2-chloroethanesulfonyl chloride and a nearly saturated aqueous solution of potassium bifluoride to produce 2-chloroethanesulfonyl fluoride. researchgate.net The subsequent dehydrochlorination is carried out in an aqueous suspension using magnesium oxide as the base. ccspublishing.org.cnresearchgate.net The use of water as a solvent is not only cost-effective and safe but can also enhance reaction rates and selectivity. organic-chemistry.orgrsc.org Such protocols are distinguished by their high atom economy and low environmental impact, as highlighted by low E-factor scores. organic-chemistry.org

In the highly efficient "on-water" synthesis of ethenesulfonyl fluoride, magnesium oxide (MgO) serves as a mild and effective base for the dehydrochlorination of 2-chloroethanesulfonyl fluoride. smolecule.comresearchgate.net Other bases are commonly used in different contexts. For instance, organic bases like triethylamine (B128534) (TEA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are frequently used for dehydrochlorination reactions to form vinyl compounds. mdpi.comorgsyn.org

The choice of base and solvent can significantly affect the reaction pathway and yield. Studies on the dehydrochlorination of related compounds have shown that the rate of elimination can be dependent on the cation of the base used (e.g., Cs > Rb > K > Na > Li for tert-butoxides) and the solvent. researchgate.net The mechanism of elimination, whether a concerted E2 pathway or a stepwise E1cB pathway involving a carbanion intermediate, is also influenced by these conditions. mit.edu

| Base | Substrate | Key Features/Conditions | Reference |

|---|---|---|---|

| Magnesium Oxide (MgO) | 2-Chloroethanesulfonyl fluoride | Aqueous suspension; "on-water" green protocol. | smolecule.com, researchgate.net |

| Triethylamine (TEA) | Hydrazonoyl chlorides | Used to generate nitrilimines via dehydrochlorination for cycloaddition reactions. | mdpi.com |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2-Chloroethyl phenyl sulfide | Effective for dehydrochlorination to form phenyl vinyl sulfide. | orgsyn.org |

| Alkali Metal tert-butoxides | Alkyl sulfones | Rate of elimination is dependent on the metal cation (Cs > K > Na). | researchgate.net |

"On-Water" Procedures and Green Chemistry Considerations

Alternative Routes to Ethenesulfonyl Chloride

Ethenesulfonyl chloride is a key intermediate and a structural analog of this compound. Its synthesis can be achieved through the direct elimination of hydrogen halide from a 2-haloethanesulfonyl chloride. Research has shown that 2-substituted ethanesulfonyl chlorides can undergo elimination to form either a sulfene (B1252967) intermediate or ethenesulfonyl chloride, depending on the nature of the 2-substituent. researchgate.net For substituents with high nucleofugality, such as chloride, the reaction proceeds via an initial elimination of HCl to directly form ethenesulfonyl chloride. researchgate.net This provides a direct route to this important vinyl sulfone precursor from 2-chloroethanesulfonyl chloride itself. researchgate.net Ethenesulfonyl chloride is then utilized in further reactions, such as esterification with alcohols to produce various sulfonate esters. chim.it

Methodological Advancements in Vinyl Sulfone Synthesis

Modern organic synthesis has introduced advanced catalytic methods that provide efficient and selective routes to vinyl sulfones and their precursors. These include phase transfer catalysis and radical-mediated reactions.

Phase Transfer Catalysis in Chloroethyl Thiolate Alkylation

Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reagents located in different immiscible phases, typically an aqueous phase and an organic phase. wikipedia.org A phase-transfer catalyst, such as a quaternary ammonium or phosphonium (B103445) salt, transports a reactant from one phase to the other where the reaction can proceed. wikipedia.orgnitrkl.ac.in

This methodology is particularly useful for the alkylation of sulfur nucleophiles like thiolates. In the context of vinyl sulfone synthesis, a precursor such as a 2-chloroethyl thioether can be prepared via PTC. The process involves the reaction of a thiolate anion (RS⁻), present in the aqueous phase, with a chloro-compound like 1,2-dichloroethane (B1671644) in the organic phase. The PTC, often a salt like tetrabutylammonium (B224687) bromide (TBAB), forms a lipophilic ion pair with the thiolate, enabling its transfer into the organic phase for the alkylation reaction. nitrkl.ac.inphasetransfercatalysis.com This approach has been applied in the synthesis of liquid polysulfide polymers by reacting bis(2-chloroethyl)formal with polysulfides under PTC conditions. phasetransfercatalysis.com The subsequent oxidation of the resulting sulfide to a sulfone, followed by elimination, would yield the vinyl sulfone.

| Catalyst Type | Example Catalyst | Application | Reference |

|---|---|---|---|

| Quaternary Ammonium Salts | Tetrabutylammonium Bromide (TBAB), Benzyltriethylammonium Chloride | Widely used for transferring anionic nucleophiles from aqueous to organic phase. | phasetransfercatalysis.com, wikipedia.org |

| Quaternary Phosphonium Salts | Hexadecyltributylphosphonium Bromide, Tetrabutyl Phosphonium bromide (TBPB) | Offer higher thermal stability compared to ammonium salts. Used for synthesis of sulfides. | wikipedia.org, nitrkl.ac.in |

| Sulphoxides | Methyl 2-pyridyl sulphoxide | Catalyze SN2 displacements by coordinating metal cations. | psu.edu |

Sulfonyl Radical-Triggered Reactions for Vinyl Sulfone Formation

Radical chemistry offers a distinct and powerful approach to constructing vinyl sulfones. These reactions are typically initiated by the generation of a sulfonyl radical, which then participates in addition reactions with unsaturated systems like alkynes. rsc.orgtandfonline.com

Sulfonyl radicals can be generated from various stable precursors. Sulfonyl hydrazides are a common source, producing sulfonyl radicals upon oxidation with reagents like potassium persulfate or under photoredox conditions. tandfonline.com Sodium sulfinates are another widely used precursor, which can generate sulfonyl radicals in the presence of an oxidant or under visible-light irradiation. rsc.org

Once formed, the sulfonyl radical adds across the carbon-carbon triple bond of an alkyne. rsc.orgtandfonline.com This addition creates a vinyl radical intermediate, which is then terminated, often by an iodine radical or another radical species, to yield the final, stereodefined vinyl sulfone product. rsc.org These methods have been developed to be highly stereoselective, often yielding the (E)-isomer of the vinyl sulfone. rsc.org Visible-light-induced protocols have also been developed for the decarboxylative sulfonylation of cinnamic acids, providing another green and efficient radical-based route to vinyl sulfones. acs.org

Applications in Advanced Organic Synthesis

As Key Intermediates for Sulfonyl-Containing Compounds

The primary application of (2-chloroethanesulfonyl)ethene lies in its role as a precursor to a variety of sulfonyl-containing compounds. The vinylsulfone structural motif is of significant interest due to its presence in biologically active molecules and its utility as a versatile synthetic handle for further chemical transformations.

Synthesis of Sulfonamides

Vinyl sulfonamides are important functional groups in medicinal chemistry and materials science. nih.govacs.org The most direct method for their synthesis involves the reaction of this compound, typically generated in situ from 2-chloroethanesulfonyl chloride, with primary or secondary amines. nih.govbeilstein-journals.org The reaction proceeds via an initial nucleophilic attack of the amine on the sulfonyl chloride, followed by a base-mediated elimination of hydrogen chloride to form the vinyl group. thieme-connect.com

This methodology has been successfully applied to a range of amines, including multifunctional and aromatic amines (anilines), to produce the corresponding N-substituted ethenesulfonamides. nih.govresearchgate.net For instance, the reaction of 2-chloroethanesulfonyl chloride with various anilines in acetone (B3395972) at low temperatures affords N-arylethenesulfonamides in moderate yields. researchgate.net Similarly, multifunctional amines react with 2-chloroethanesulfonyl chloride in the presence of triethylamine (B128534) to yield vinyl sulfonamide monomers, which are useful in polymer chemistry. nih.gov The reaction with octadecylamine (B50001) proceeds through the formation of N-octadecylethcnesulfonamide, which can then undergo further Michael addition reactions. thieme-connect.com

Table 1: Synthesis of Vinyl Sulfonamides from 2-Chloroethanesulfonyl Chloride

| Amine Reactant | Base | Solvent | Product | Ref |

|---|---|---|---|---|

| Multifunctional Amines | Triethylamine | Dichloromethane | Multifunctional Vinyl Sulfonamides | nih.gov |

| Diethylamine | Triethylamine | Dichloromethane | N,N-Diethylethenesulfonamide | acs.org |

| Octadecylamine | Triethylamine | Not Specified | N-Octadecylethcnesulfonamide | thieme-connect.com |

| Aniline | --- | Acetone | N-Phenylethenesulfonamide | researchgate.net |

Formation of Sulfonate Esters

Analogous to the synthesis of sulfonamides, vinyl sulfonate esters can be prepared by reacting this compound or its precursor with alcohols. These esters are valuable monomers and synthetic intermediates. nih.gov The reaction of 2-chloroethanesulfonyl chloride with various multifunctional alcohols in the presence of a base like triethylamine yields the corresponding vinyl sulfonate monomers. nih.gov

Detailed mechanistic studies have shown that the reaction of 2-chloroethanesulfonyl chloride with alcohols in the presence of a base proceeds via the initial formation of ethenesulfonyl chloride (vinylsulfonyl chloride). researchgate.netrsc.org For example, the reaction with neopentyl alcohol and pyridine (B92270) leads to the formation of neopentyl ethenesulfonate. researchgate.netrsc.org Similarly, reacting 2-chloroethanesulfonyl chloride with ethanol (B145695) in the presence of triethylamine produces ethyl ethenesulfonate. thieme-connect.com The reaction pathway is highly dependent on the nucleofugality of the substituent at the 2-position of the ethanesulfonyl chloride. researchgate.net For a chloro-substituent, which has high nucleofugality, the mechanism favors the initial elimination of HCl to form the reactive ethenesulfonyl chloride intermediate that is then trapped by the alcohol. researchgate.netrsc.org

Table 2: Synthesis of Vinyl Sulfonate Esters from 2-Chloroethanesulfonyl Chloride

| Alcohol Reactant | Base | Solvent | Product | Ref |

|---|---|---|---|---|

| Multifunctional Alcohols | Triethylamine | Dichloromethane / THF | Multifunctional Vinyl Sulfonates | nih.gov |

| Neopentyl Alcohol | Pyridine-d5 | Nitromethane-d3 | Neopentyl Ethenesulfonate | researchgate.netrsc.org |

Preparation of Diverse Sulfones (e.g., allyl sulfones, β-keto sulfones)

The electron-deficient double bond in vinyl sulfones makes them excellent Michael acceptors, enabling the synthesis of a wide variety of more complex sulfones through conjugate addition reactions. semanticscholar.org This reactivity is a cornerstone of their synthetic utility, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

A key example is the synthesis of β-keto sulfones. These valuable synthetic intermediates can be prepared from vinyl sulfone precursors. For instance, transition-metal-catalyzed chlorosulfonylation of 5-ethynylpyrimidine (B139185) nucleosides produces (E)-5-(β-chlorovinyl)sulfones. nih.gov Treatment of these vinyl sulfones with ammonia, followed by acid-catalyzed hydrolysis of the resulting β-sulfonylvinylamine intermediate, affords the corresponding 5-(β-keto)sulfones. nih.gov These β-keto sulfones can subsequently react with electrophiles at the α-carbon position, demonstrating their utility as versatile building blocks. nih.gov

While direct examples of synthesizing allyl sulfones from this compound are not extensively detailed, the general reactivity profile strongly supports this transformation. The conjugate addition of nucleophiles, such as allyl organometallic reagents (e.g., allyl Grignard or organocuprates), to the vinyl sulfone moiety is a standard and predictable reaction pathway. This Michael addition would result in the formation of the corresponding allyl sulfone. The versatility of the sulfone group allows it to be used as a building block in various synthetic strategies, including the synthesis of five-membered rings through conjugate additions of allyl sulfone carbanions. researchgate.net

Reagents in Cross-Coupling Reactions

Vinyl sulfones and their analogs are also employed as coupling partners in transition-metal-catalyzed cross-coupling reactions, which are powerful tools for C-C bond formation.

Heck-type Cross-coupling with Ethenesulfonyl Fluoride (B91410) Analogs

While vinylsulfonyl chloride itself can be used, its fluoride analog, ethenesulfonyl fluoride (ESF), has gained prominence in certain cross-coupling applications due to its distinct reactivity and stability. A notable application is the Heck-Matsuda reaction, which is used to synthesize β-arylethenesulfonyl fluorides. semanticscholar.org This reaction provides access to compounds that are otherwise difficult to prepare. semanticscholar.org The Heck reaction, in general, has been shown to be effective for various vinyl sulfur compounds, including vinyl sulfones and vinyl sulfonates, which can be coupled with aryl bromides using a palladium catalyst. researchgate.net The efficiency of these reactions often depends on the oxidation state of the sulfur atom, with vinyl sulfones showing very high yields. researchgate.net

Multi-Component Reactions Involving Vinyl Sulfones

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, are highly valued for their efficiency and atom economy. mdpi.comscispace.com Vinyl sulfones can participate as key components in such transformations.

A significant example is a palladium-catalyzed three-component domino reaction for the stereoselective synthesis of allylic sulfone-containing amino acid derivatives. mdpi.comscispace.com This reaction involves the coupling of vinyl benzoxazinanones, diazo esters, and aryl or alkylsulfinates. mdpi.com The reaction proceeds through the generation of a 2-allylaniline (B3051291) intermediate, followed by the addition of a sulfinate to form a 2-(3-sulfonyl-prop-1-en-1yl)aniline, which then reacts with the diazo compound. mdpi.com This sophisticated cascade process highlights the utility of incorporating a sulfone moiety into complex molecular scaffolds in a single, efficient operation.

Furthermore, divinyl sulfone, a related compound featuring two vinyl groups, is known to participate in double Michael addition reactions with nucleophiles like aromatic amines, leading to the formation of N-substituted thiomorpholine (B91149) 1,1-dioxides. researchgate.net While technically a two-component reaction, its one-pot nature and ability to quickly build heterocyclic structures showcase the powerful reactivity of the vinyl sulfone motif in complex bond-forming sequences. researchgate.net

Synthesis of Complex Organic Molecules

This compound, also known as vinyl sulfone, and its derivatives are highly valuable reagents in advanced organic synthesis due to their reactivity as Michael acceptors and partners in cycloaddition reactions. academie-sciences.frresearchgate.net This reactivity allows for the construction of complex molecular architectures and has been utilized in the total synthesis of natural products and the creation of diverse molecular libraries.

The vinyl sulfone moiety is a potent electron-withdrawing group, rendering the β-carbon electrophilic and susceptible to attack by a wide range of nucleophiles. researchgate.net This characteristic is central to its application in forming new carbon-carbon and carbon-heteroatom bonds.

Michael Additions:

The conjugate addition of nucleophiles, known as the Michael reaction, to vinyl sulfones is a cornerstone of their synthetic utility. researchgate.netchemistrysteps.commasterorganicchemistry.com This reaction allows for the introduction of various functional groups and the extension of carbon chains. For instance, doubly stabilized enolates, such as those derived from malonic esters and acetoacetic esters, are effective Michael donors. chemistrysteps.com Weaker nucleophiles like amines and thiols also readily participate in conjugate additions with vinyl sulfones. chemistrysteps.com

A notable application is the reaction of ethenesulfonates, derived from 2-chloroethanesulfonyl chloride, with secondary amines to produce protected derivatives of taurine (B1682933). researchgate.net This highlights the ability of the vinyl sulfone group to facilitate the synthesis of biologically relevant molecules.

Cycloaddition Reactions:

Vinyl sulfones are effective dienophiles in Diels-Alder reactions and participate in other cycloaddition processes, such as [3+2] and [2+2] cycloadditions. ccspublishing.org.cn These reactions are powerful tools for the stereocontrolled synthesis of cyclic and heterocyclic systems.

Diels-Alder Reactions: Ethenesulfonyl fluoride (ESF), a related vinyl sulfone derivative, has been shown to react with cyclic dienes in Diels-Alder reactions. ccspublishing.org.cn In a significant application, an enantioselective intramolecular Diels-Alder reaction of a vinyl sulfone was a key step in the total synthesis of (+)-cavicularin, a strained cyclophane natural product. oregonstate.edu This reaction proceeded with good diastereoselectivity and yield, demonstrating the utility of vinyl sulfones in constructing complex polycyclic frameworks. researchgate.netoregonstate.edu

[3+2] Cycloadditions: Vinyl sulfones can react with 1,3-dipoles to form five-membered rings. For example, ESF undergoes [3+2] cycloaddition with nitrones to yield isoxazolidine-derived sulfonyl fluorides. ccspublishing.org.cn Another instance involves the reaction between α,β-unsaturated sulfonyl fluorides and azomethine ylides to produce pyrrolidine-3-sulfonyl fluorides, a reaction that has been successfully scaled up. ccspublishing.org.cn

[2+2] Cycloadditions: Photocatalytic [2+2] cycloaddition reactions have been developed between vinyl sulfones and various partners. For example, the reaction of ESF with N-benzylmaleimide or with pyridones and isoquinolones provides access to unique cyclobutene-fused structures. ccspublishing.org.cn

Table of Reaction Data:

The following table summarizes key research findings on the use of vinyl sulfones in the synthesis of complex organic molecules.

| Reaction Type | Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |

| Diels-Alder | α-pyrone and vinyl sulfone derivative | Cinchona alkaloid derivative | Cyclophane precursor for (+)-cavicularin | Not specified, but enantioselective (e.r. = 89:11) | oregonstate.edu |

| [3+2] Cycloaddition | Ethenesulfonyl fluoride and nitrones | Not specified | Isoxazolidine-derived sulfonyl fluorides | Not specified | ccspublishing.org.cn |

| [3+2] Cycloaddition | α,β-Unsaturated sulfonyl fluorides and azomethine ylides | Not specified | Pyrrolidine-3-sulfonyl fluorides | Scalable to 25 g without significant loss of yield | ccspublishing.org.cn |

| [2+2] Photocatalytic Cycloaddition | Ethenesulfonyl fluoride and N-benzylmaleimide | Photocatalyst | Cyclobutane-fused sulfonyl fluoride | Not specified | ccspublishing.org.cn |

| [2+2] Photocatalytic Cycloaddition | Ethenesulfonyl fluoride and pyridones/isoquinolones | Photocatalyst | Cyclobutene-fused pyridinyl sulfonyl fluorides | Not specified | ccspublishing.org.cn |

| Michael Addition | Ethenesulfonate and secondary amines | Triethylamine | Protected taurine derivatives | Not specified | researchgate.net |

Applications in Materials Science

Polymerization of Vinyl Sulfones and Derivatives

Vinyl sulfones are known to be challenging monomers to polymerize through many common mechanisms. acs.org However, their reactivity in specific polymerization techniques, particularly those involving Michael addition reactions, makes them valuable building blocks for complex polymer architectures.

The incorporation of sulfonyl groups into a polymer backbone is a key strategy for developing functional polymers. acs.org The sulfonyl group's strong dipole-dipole interactions contribute to enhanced mechanical performance in the resulting materials. nih.gov One common method for synthesizing polymers with sulfonyl linkages is through the reaction of vinyl sulfone monomers with other compounds. For instance, vinyl sulfonates and vinyl sulfonamides can be synthesized from multifunctional alcohols and amines by reacting them with 2-chloroethanesulfonyl chloride. nih.gov

The synthesis of functional biodegradable polymers has also been achieved through the ring-opening copolymerization of cyclic monomers like ε-caprolactone with vinyl sulfone-functionalized cyclic carbonate monomers. acs.org This approach allows for the creation of polymers with controlled molecular weights and functionalities. acs.org These vinyl sulfone-functionalized biodegradable polymers can then be modified with various thiol-containing molecules through a highly selective Michael-type conjugate addition, a reaction that proceeds efficiently without the need for a catalyst. acs.org

Another approach involves the radical ring-opening polymerization of cyclic vinyl sulfones, which offers a method for constructing aliphatic polysulfones without the use of sulfur dioxide. researchgate.netmdpi.com This strategy allows for the introduction of functional groups and heteroatoms into the polymer main chain. mdpi.com

Post-polymerization modification (PPM) is a powerful technique for introducing diverse functionalities into a pre-existing polymer chain. osti.govnih.gov This approach allows for the transformation of a common polymer into a functional macromolecule without altering its fundamental properties. osti.gov A variety of PPM strategies have been developed for polysulfones, including sulfonation, bromination, lithiation, and haloalkylation. osti.gov

"Click chemistry" reactions are particularly popular for PPM due to their high efficiency and versatility. osti.gov For example, thiol-ene click chemistry has been successfully used to functionalize aromatic polysulfones by first incorporating a pendant vinyl ether group as a reactive precursor. osti.gov Another innovative approach involves gold-catalyzed hydroarylation, which enables the direct functionalization of unreactive aromatic C–H bonds in commodity polymers like polysulfone (PSU) under mild conditions. acs.orgnih.govnih.gov This method allows for the introduction of functional groups such as methyl acrylate. acs.orgnih.govnih.gov

Skeletal rearrangement is another PPM strategy where the polymer's backbone is altered, leading to changes in its physical and thermomechanical properties. digitellinc.com This has been demonstrated with polysulfones, showcasing a transformation in their material characteristics. digitellinc.com Furthermore, the oxidation of polysulfide networks to polysulfone networks is a clean and efficient method for enhancing the mechanical properties of thioether-based materials. colorado.edu

Copolymerization of vinyl sulfones with other monomers offers a route to tailor the properties of the resulting polymers. For instance, phosphino-phenolate nickel catalysts have been used for the copolymerization of ethylene (B1197577) with vinyl sulfones, producing high-molecular-weight copolymers with significant incorporation of the polar monomer into the main chain. acs.orguark.eduacs.org This process yields materials with improved surface properties and high melting temperatures. acs.orguark.edu The incorporation of polar units and the molecular weight of the copolymers can be controlled by adjusting reaction parameters like ethylene pressure and temperature. acs.org

In contrast, other catalysts like α-diimine palladium catalysts have shown no activity for this copolymerization, while phosphine (B1218219) benzenesulfonate (B1194179) palladium catalysts produce lower-molecular-weight copolymers. uark.eduacs.org Studies have also explored the catalytic copolymerization of ethylene with methyl vinyl sulfone using palladium catalysts. researchgate.net

Controlling the polymer architecture, including molecular weight, composition, and topology, is crucial for designing materials with specific properties. illinois.eduumn.edunih.gov Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a technique that provides good control over polymer architecture. rsc.org This method has been applied to synthesize polymers with dynamic non-covalent and dynamic covalent linkers in the same backbone, allowing for the creation of materials with stimulus-responsive thermomechanical properties. rsc.org

Polymer networks based on vinyl sulfones are often created through thiol-Michael addition reactions, a type of step-growth polymerization. nih.govnih.gov These reactions are advantageous because they proceed without homopolymerization of the vinyl monomer and result in uniform networks with low shrinkage. nih.gov The use of highly reactive vinyl sulfone monomers as Michael acceptors in reactions with multifunctional thiols leads to the formation of glassy polymer networks. nih.govnih.gov These networks exhibit significantly higher glass transition temperatures (Tg) compared to traditional thiol-acrylate networks, which are often soft, elastomeric materials. nih.gov

The properties of these thiol-vinyl sulfone networks can be further tuned by incorporating different functionalities. For example, the inclusion of thiourethane functionalities and aryl structures, and the elimination of interchain ester linkages, can significantly increase the network's glass transition temperature. nih.govnih.gov The reactivity of vinyl sulfones in these systems is notably higher than that of acrylates, with vinyl sulfones reacting selectively and more rapidly with thiols. rsc.orgresearchgate.net This high selectivity can be used to control the gelation behavior in crosslinked polymer networks. rsc.orgresearchgate.net

Hydrogels, a specific type of polymer network, can also be synthesized using vinyl sulfone chemistry. For example, cysteamine (B1669678) vinyl sulfone can be incorporated into polymers like poly(methyl vinyl ether-alt-maleic anhydride) to create pendant vinyl sulfone groups. genscript.comrsc.org These functionalized polymers can then be crosslinked with dithiol molecules like dithio-polyethyleneglycol via Michael addition to form hydrogels rapidly. genscript.comrsc.org

Copolymerization Characteristics and Polymer Architecture Control

Role in the Development of Functional Materials

The unique reactivity of (2-Chloroethanesulfonyl)ethene and its derivatives makes them instrumental in the development of a wide array of functional materials. The sulfonyl group imparts desirable properties, and the vinyl group provides a handle for polymerization and modification.

For example, gold-catalyzed post-polymerization modification of commodity aromatic polymers like polysulfone (PSU) and polyethylene (B3416737) terephthalate (B1205515) (PET) opens up new avenues for creating functional materials. acs.orgnih.govnih.gov This technique allows for the direct functionalization of these robust polymers, which is otherwise challenging due to their unreactive aromatic C–H bonds. nih.gov The ability to introduce new functional groups can significantly alter the physical properties of the original polymer, expanding their potential applications. acs.orgnih.govnih.gov

Computational and Theoretical Chemistry Studies

Quantum Mechanical Studies for Reaction Mechanism Elucidation

Quantum mechanical (QM) methods are instrumental in deciphering the intricate details of chemical reactions at the electronic level. aps.orgnumberanalytics.com For vinyl sulfones, which are structurally related to (2-Chloroethanesulfonyl)ethene, QM calculations, particularly Density Functional Theory (DFT), have been employed to elucidate reaction mechanisms. beilstein-journals.orgmdpi.com These studies help in understanding the electronic structure of the sulfonyl group and its influence on reaction pathways. acs.org

One of the key reactions of vinyl sulfones is the Michael addition. rit.edu Computational studies on the thiol-Michael addition reaction of vinyl sulfones indicate a two-step anionic pathway. nih.gov QM methods can model the transition states and intermediates involved in such reactions, providing insights into the reaction kinetics and thermodynamics. nih.govwuxiapptec.com For instance, DFT calculations have been used to study the 1,3-dipolar cycloaddition reactions of vinyl sulfones with azides, successfully predicting the regioselectivity of the products. researchgate.net The calculations revealed that the electronic nature of the substituent at the β-position of the vinyl group dictates the regiochemical outcome. researchgate.net

Furthermore, QM studies have been applied to understand the reactivity of vinyl sulfones as inhibitors of cysteine proteases. rsc.orgrsc.org These calculations can predict the thermodynamics of the reaction between the vinyl sulfone and a thiol-containing residue, helping to modulate the reactivity from irreversible to reversible. rsc.orgrsc.org Although not specifically on this compound, these examples showcase the power of QM in predicting and explaining the reaction mechanisms of similar compounds.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior and conformational preferences of molecules over time. nih.govbyu.edursc.org For sulfonyl-containing compounds, MD simulations, often in conjunction with a force field like the CHARMM General Force Field (CGenFF), can provide valuable information about their behavior in different environments, such as in solution or within a biological system. nih.gov

Conformational analysis of vinyl sulfones has been performed using computational methods. researchgate.net For divinyl sulfone, ab initio calculations have identified stable conformations where the vinyl groups adopt specific orientations relative to the sulfonyl group. researchgate.net Such studies are crucial for understanding how the three-dimensional structure of the molecule influences its reactivity.

In the context of biological systems, MD simulations can reveal how a molecule like this compound might interact with a target protein. These simulations can model the conformational changes in both the ligand and the protein upon binding, providing insights that are critical for drug design. nih.govresearchgate.net For example, MD simulations have been used to study the binding of inhibitors to proteins, confirming the stability of docked complexes. researchgate.net The development of force fields that accurately represent sulfonyl groups is essential for the reliability of these simulations. nih.gov

Prediction of Reactivity and Selectivity in Organic Transformations

Computational chemistry provides powerful tools for predicting the reactivity and selectivity of organic reactions. nih.govnih.gov For vinyl sulfones, theoretical calculations have been successfully used to predict their behavior in various transformations. researchgate.netresearchgate.net

DFT calculations have been instrumental in predicting the regioselectivity of 1,3-dipolar cycloaddition reactions involving vinyl sulfones. researchgate.net By analyzing the transition state energies, researchers can determine which regioisomer is favored. researchgate.net Similarly, computational screening of reaction thermodynamics can predict whether a reaction between a substituted vinyl sulfone and a thiol will be reversible or irreversible. rsc.orgrsc.org These predictions are based on the calculated energy differences between reactants and products. rsc.org

Elucidation of Structure-Reactivity Relationships

Understanding the relationship between a molecule's structure and its reactivity is a cornerstone of chemistry. Computational methods provide a quantitative framework for elucidating these relationships. For vinyl sulfones, quantum chemical calculations have been used to establish how substituents affect their reactivity. rsc.orgrsc.org

Studies have shown that the electronic properties of substituents on the vinyl sulfone scaffold can significantly alter the thermodynamics of their reactions with nucleophiles like thiols. rsc.orgrsc.org For example, the introduction of specific substituents can modulate the reaction from being highly exothermic (and thus likely irreversible) to nearly thermoneutral (suggesting reversibility). rsc.orgrsc.org This ability to fine-tune reactivity based on structural modifications is crucial for applications such as drug design, where controlled covalent modification is desired. nih.gov

Computational analyses, such as Natural Bond Orbital (NBO) analysis, can provide detailed insights into the electronic structure of sulfonyl compounds, revealing the polarized nature of the S-O bonds and the role of hyperconjugative interactions. acs.org These electronic features are directly linked to the reactivity of the sulfonyl group and the adjacent vinyl moiety.

Development of Computational Models for Sulfonyl Chemistry

The accuracy of computational predictions relies heavily on the quality of the underlying theoretical models. For sulfonyl-containing compounds, significant effort has been dedicated to developing and refining these models.

A key area of development is the extension of molecular mechanics force fields, such as the CHARMM General Force Field (CGenFF), to include parameters for sulfonyl groups. nih.gov This involves optimizing parameters against high-level quantum mechanical calculations and experimental data to ensure that the force field can accurately reproduce molecular geometries, vibrational frequencies, and interaction energies. nih.gov The availability of such well-parameterized force fields is crucial for conducting reliable molecular dynamics simulations of sulfonyl-containing molecules in complex environments. nih.govnih.gov

In the realm of quantum mechanics, the development of new theoretical approaches and the validation of existing methods for sulfonyl chemistry are ongoing. For example, studies have investigated the performance of different DFT functionals for describing reactions involving sulfonyl compounds. nih.gov Furthermore, the development of machine learning models trained on experimental and computational data represents a new frontier in predicting the reactivity of chemical compounds, including those in sulfonyl chemistry. nih.govchemrxiv.org

Emerging Research Directions and Future Outlook for 2 Chloroethanesulfonyl Ethene and Vinyl Sulfones

The vinyl sulfone moiety, the core functional group of (2-Chloroethanesulfonyl)ethene, is a significant building block in organic synthesis and medicinal chemistry. researchgate.netresearchgate.net Its utility stems from its role as a Michael acceptor and a partner in various cycloaddition reactions. researchgate.net This article explores the emerging research trends and future prospects in the chemistry of vinyl sulfones, focusing on novel synthetic methods, selective transformations, catalytic strategies, and integration with "click" chemistry.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling (2-Chloroethanesulfonyl)ethene in laboratory settings?

- Methodological Answer : Use fluorinated rubber gloves (≥0.7 mm thickness) and chloroprene splash guards to prevent skin contact. Work under inert gas (e.g., nitrogen) to avoid moisture exposure, as hydrolysis generates hazardous byproducts like HCl. Store in airtight containers in dry, ventilated areas, and employ fume hoods for vapor control. Respiratory protection with NIOSH-approved ABEK-type filters is mandatory during aerosol-generating procedures .

Q. How can researchers design a synthesis protocol for this compound derivatives?

- Methodological Answer : Utilize nucleophilic substitution reactions with alcohols or amines under anhydrous conditions. For example, react the compound with ethanol in benzene using triethylamine (1:1.2 molar ratio) to form sulfonate esters. Monitor reaction progress via thin-layer chromatography (TLC) and purify via vacuum distillation (boiling point: ~203°C). Ensure stoichiometric control to minimize byproducts like HCl .

Q. Which analytical techniques are optimal for characterizing this compound and its reaction intermediates?

- Methodological Answer : Combine FTIR spectroscopy (e.g., argon matrix isolation at 77 K) to identify sulfene intermediates and quantify ring vibrations. Use GC-MS with electron ionization (EI) for volatile byproduct analysis. For degradation studies, employ stable carbon isotope ratio mass spectrometry (IRMS) to track dechlorination pathways .

Advanced Research Questions

Q. How do reaction mechanisms differ between nucleophilic substitution and elimination pathways in this compound derivatives?

- Methodological Answer : Nucleophilic substitution (SN2) proceeds via a bimolecular transition state, confirmed by deuterium labeling studies showing retention of stereochemistry. In contrast, elimination under basic conditions (e.g., DBU in DCM) forms sulfene intermediates ([ClCH₂CH=SO₂]), detectable via transient FTIR bands at 1150–1250 cm⁻¹. Kinetic isotope effects (KIE) and computational modeling (MP2/6-311+G**) validate the competing pathways .

Q. What methodologies resolve contradictions in biodegradation studies of chlorinated ethenes, such as incomplete dechlorination to ethene?

- Methodological Answer : Use qPCR to quantify Dehalococcoides spp. populations and correlate with ethene production. If dechlorination stalls at vinyl chloride (VC), supplement with electron donors (e.g., hydrogen) or bioaugment with Dehalococcoides mccartyi strains. Confounders like sulfate-reducing bacteria can be inhibited via sodium molybdate, enabling targeted pathway analysis .

Q. How do microreactor conditions influence the kinetics of ethene oxychlorination catalyzed by CeO₂?

- Methodological Answer : In microreactors (150–375°C), CeO₂ exhibits higher surface area (80 m²/g) and lower apparent activation energy compared to millireactors. Use Langmuir-Hinshelwood kinetics to model ethene conversion, accounting for parallel pathways (ethyl chloride vs. vinyl chloride formation). Reaction orders for HCl (≈1.0) and O₂ (≈0.5) align with rate-limiting Cl⁻ adsorption on Ce³⁺ sites .

Q. How can researchers address discrepancies in experimental vs. computational data for ethene sulfonyl chloride degradation products?

- Methodological Answer : Cross-validate using hybrid QM/MM simulations (e.g., Gaussian 16 with DFT-B3LYP) to predict thermal decomposition products (e.g., SO₂, Cl⁻). Compare with experimental TGA-MS profiles (heating rate: 10°C/min under N₂). Discrepancies in HCl yield may arise from moisture traces; thus, Karl Fischer titration ensures anhydrous conditions during trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.